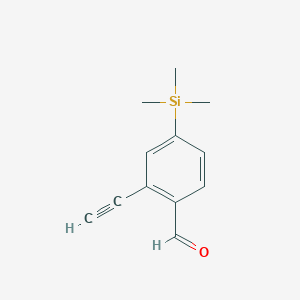

4-Trimethylsilyl ethynyl benzaldehyde

Description

Significance in Advanced Organic Synthesis and Materials Science

In advanced organic synthesis, 4-(trimethylsilyl)ethynylbenzaldehyde serves as a pivotal intermediate. thermofisher.com Its aldehyde group can undergo a wide array of chemical transformations, including oxidation, reduction, and the formation of imines or carbon-carbon bonds through reactions like the Wittig or aldol (B89426) reactions. The TMS-protected ethynyl (B1212043) group provides a latent terminal alkyne, which, after deprotection, can participate in further coupling reactions, such as click chemistry or additional Sonogashira couplings. wikipedia.org This sequential reactivity allows for the controlled and systematic construction of elaborate molecular architectures.

The compound is a valuable reactant for synthesizing molecules such as acetylene-substituted naphthalene (B1677914) diimides and complex porphyrins. chemicalbook.comsigmaaldrich.comsigmaaldrich.com For example, it has been used in the preparation of 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin. sigmaaldrich.comsigmaaldrich.com The rigid, linear scaffold provided by the ethynyl benzaldehyde (B42025) unit is highly desirable in the construction of molecular wires, organic semiconductors, and other functional materials where precise control over molecular geometry is essential.

In materials science, the deprotected derivative, 4-ethynylbenzaldehyde, is used to construct three-dimensional covalent organic frameworks (COFs). wikipedia.org These porous crystalline polymers are of interest for applications in gas storage, separation, and catalysis. The ability to introduce aldehyde functionalities into these frameworks via precursors like 4-(trimethylsilyl)ethynylbenzaldehyde is critical for postsynthetic modification, allowing for the tuning of the material's chemical and physical properties.

Research Trajectories and Interdisciplinary Relevance

Current research involving 4-(trimethylsilyl)ethynylbenzaldehyde is expanding into several interdisciplinary fields. Its electron-donating properties make it a useful component in the synthesis of molecules with specific electronic and photophysical characteristics. cymitquimica.com Researchers are exploring its use in creating novel donor-acceptor systems for applications in organic electronics. researchgate.net

The compound also finds relevance in medicinal chemistry and chemical biology. It is used as a precursor in the synthesis of various pharmacophores and fluorophores. cymitquimica.com For instance, its derivatives are being investigated for their potential as antibacterial agents. cymitquimica.com The benzimidazole (B57391) and benzothiazole (B30560) pharmacophores, when combined with structural motifs derived from this aldehyde, have been studied for their interactions with DNA. nih.gov The ability to construct complex molecules with potential biological activity underscores the compound's interdisciplinary importance. cymitquimica.com The investigation of its derivatives through photophysical methods like fluorescence and electrochemical impedance spectroscopy further highlights its role in the development of new sensory and analytical tools. cymitquimica.com

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are a cornerstone in the formation of carbon-carbon bonds, providing a powerful tool for the synthesis of complex organic molecules like 4-trimethylsilyl ethynyl benzaldehyde. sigmaaldrich.com The Sonogashira coupling is the most prominent and widely utilized method in this category.

The Sonogashira cross-coupling reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org For the synthesis of this compound, this typically involves the reaction of a 4-halobenzaldehyde (commonly 4-bromobenzaldehyde or 4-iodobenzaldehyde) with ethynyltrimethylsilane. cenmed.com The reaction is catalyzed by a palladium(0) complex, usually in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. wikipedia.orgnrochemistry.com

One documented synthesis involves reacting 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst (PdCl2), triphenylphosphine (PPh3), a copper co-catalyst, and triethylamine (Et3N) at elevated temperatures. researchgate.net Another established procedure uses palladium(II) acetate and triphenylphosphine in anhydrous triethylamine. cenmed.com The reaction can be carried out under mild conditions, sometimes even at room temperature, and is tolerant of a wide array of functional groups. nrochemistry.comyoutube.com The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl. nrochemistry.com

Table 1: Typical Reagents for Sonogashira Synthesis of this compound

| Component | Example(s) | Role |

|---|---|---|

| Aryl Halide | 4-Bromobenzaldehyde, 4-Iodobenzaldehyde | Electrophile |

| Alkyne | Ethynyltrimethylsilane (TMSA) | Nucleophile |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX, Solvent |

The mechanism of the Sonogashira coupling is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Cycle : The process begins with the active Pd(0) catalyst. wikipedia.org

Oxidative Addition : The aryl halide (e.g., 4-bromobenzaldehyde) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) species. nrochemistry.comyoutube.com

Transmetalation : The palladium complex then reacts with a copper acetylide intermediate, which is formed in the copper cycle. This step involves the transfer of the acetylide group from copper to palladium, displacing the halide. wikipedia.org

Reductive Elimination : The resulting Pd(II) complex, now bearing both the aryl and acetylide ligands, undergoes reductive elimination. This step forms the final C-C bond of the product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nrochemistry.comyoutube.com

The Copper Cycle : The role of the copper co-catalyst is to activate the terminal alkyne.

The base deprotonates the terminal alkyne (ethynyltrimethylsilane) to form a protonated amine and an acetylide anion.

This acetylide reacts with the Cu(I) salt to form a copper(I) acetylide species. wikipedia.orgnrochemistry.com This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.

In some variations, known as copper-free Sonogashira coupling, the reaction can proceed without a copper co-catalyst, particularly under specific conditions or with certain ligand systems. wikipedia.org In these cases, the palladium complex is believed to facilitate the deprotonation and activation of the alkyne directly before the transmetalation-like step. libretexts.org

Functional Group Transformation Approaches

An alternative synthetic strategy involves creating the key functional groups on a pre-existing aromatic ring through separate reaction steps.

The Vilsmeier-Haack reaction is a classic method for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds. organic-chemistry.org This reaction could theoretically be applied to a substrate like (trimethylsilyl)ethynylbenzene to introduce the benzaldehyde group at the para position.

The reaction proceeds in two main stages:

Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. jk-sci.comchemistrysteps.comwikipedia.org

Electrophilic Aromatic Substitution : The aromatic ring of the substrate attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate yields the final aryl aldehyde. jk-sci.comwikipedia.org

For this pathway to be effective, the starting material, (trimethylsilyl)ethynylbenzene, must be sufficiently activated towards electrophilic substitution. The reaction generally works best with aromatic compounds that contain electron-donating groups. chemistrysteps.com

While Sonogashira coupling is the dominant method, other direct ethynylation techniques exist. One such approach is the rhodium-catalyzed oxidative coupling via C-H bond activation. Research has shown that rhodium complexes can catalyze the oxidative coupling reaction between benzaldehyde derivatives and terminal alkynes like phenylacetylene. researchgate.net This type of reaction involves the direct activation of a C-H bond on the benzaldehyde ring, bypassing the need for a pre-functionalized aryl halide. This strategy offers a more atom-economical route by avoiding the introduction and subsequent displacement of a halogen atom.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound, particularly via the Sonogashira coupling, is crucial for achieving high yields and purity. Several parameters can be adjusted:

Base and Solvent : The base not only neutralizes the hydrogen halide formed but can also serve as the solvent. Triethylamine is a common choice. kaust.edu.sa The use of alternative solvent systems, such as bio-based ionic liquids, has been shown to be effective, sometimes eliminating the need for a copper co-catalyst and an external base entirely. beilstein-journals.orgbeilstein-journals.org

Temperature : While many Sonogashira couplings can proceed at room temperature, reacting aryl bromides or more challenging substrates may require heating. wikipedia.org Microwave irradiation has been employed to reduce reaction times and improve yields. researchgate.net

Atmosphere : Although traditionally performed under inert and anhydrous conditions, some modern protocols have been developed that work well in aqueous media or even under air. organic-chemistry.orgkaust.edu.sa

The following table presents data from a study on the optimization of Sonogashira coupling in an ionic liquid, demonstrating the effects of different bases and the copper co-catalyst on the product yield.

Table 2: Optimization of Sonogashira Coupling of Iodobenzene and Phenylacetylene

| Entry | Base | CuI (mol %) | Yield (%) |

|---|---|---|---|

| 1 | Et₃N | 1 | 99 |

| 2 | K₂CO₃ | 1 | 99 |

| 3 | Cs₂CO₃ | 1 | 99 |

| 4 | None | 1 | 99 |

| 5 | None | 0 | 99 |

Data derived from a study on coupling reactions in a γ-valerolactone-based ionic liquid which acted as the solvent and base. beilstein-journals.org

An in-depth examination of the synthetic methodologies for producing this compound reveals a focus on optimizing reaction pathways for selectivity and sustainability. The Sonogashira cross-coupling reaction remains the cornerstone of its synthesis, with significant research dedicated to refining this process for greater efficiency, control, and environmental compatibility.

Structure

3D Structure

Properties

Molecular Formula |

C12H14OSi |

|---|---|

Molecular Weight |

202.32 g/mol |

IUPAC Name |

2-ethynyl-4-trimethylsilylbenzaldehyde |

InChI |

InChI=1S/C12H14OSi/c1-5-10-8-12(14(2,3)4)7-6-11(10)9-13/h1,6-9H,2-4H3 |

InChI Key |

OAUZVECCMGLRJA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C=C1)C=O)C#C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 Trimethylsilyl Ethynyl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 4-trimethylsilyl ethynyl (B1212043) benzaldehyde (B42025) is an electrophilic center, making it susceptible to reactions with nucleophiles, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is sp² hybridized and electron-deficient, rendering it a prime target for nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or other addition products.

A notable example of a nucleophilic addition reaction involving 4-trimethylsilyl ethynyl benzaldehyde is its use in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol sigmaaldrich.com. This reaction involves the nucleophilic attack of the nitrogen atoms of a diamine on the carbonyl carbon of the benzaldehyde derivative.

Table 1: Nucleophilic Addition Product of this compound

| Reactant | Nucleophile | Product |

| This compound | N,N'-dihydroxy-2,3-dimethyl-2,3-butanediamine | 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol |

Oxidation Reactions and Product Characterization

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 4-((trimethylsilyl)ethynyl)benzoic acid. This transformation is a common and synthetically useful reaction in organic chemistry. While specific documented oxidations of this compound are not detailed in the provided search results, the oxidation of aromatic aldehydes is a well-established process. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

The resulting product, 4-((trimethylsilyl)ethynyl)benzoic acid, is a stable, solid compound.

Table 2: Characterization of 4-((Trimethylsilyl)ethynyl)benzoic acid

| Property | Value |

| CAS Number | 16116-80-6 |

| Molecular Formula | C₁₂H₁₄O₂Si |

| Molecular Weight | 218.32 g/mol |

| Appearance | Powder |

| Melting Point | 154-158 °C |

Reduction Reactions and Pathway Analysis

The aldehyde group can be reduced to a primary alcohol, yielding (4-((trimethylsilyl)ethynyl)phenyl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones, making it a suitable choice for this transformation without affecting the trimethylsilyl (B98337) ethynyl group ugm.ac.idmasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com. The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol (B145695). The pathway involves the transfer of a hydride from the borohydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent or an acidic workup yields the primary alcohol chemguide.co.ukmasterorganicchemistry.com.

Table 3: Product of Reduction of this compound

| Starting Material | Reducing Agent | Product | CAS Number of Product |

| This compound | Sodium Borohydride (NaBH₄) | (4-((Trimethylsilyl)ethynyl)phenyl)methanol | 275386-60-2 accelachem.comchemical-suppliers.eulab-chemicals.com |

Reactivity of the Trimethylsilyl Ethynyl Moiety

The trimethylsilyl ethynyl group offers a versatile handle for further molecular elaboration, primarily through palladium-catalyzed coupling reactions and desilylation to generate a terminal alkyne.

Palladium-Catalyzed Alkyne Coupling Reactions

The carbon-silicon bond in the trimethylsilyl ethynyl group can be activated for palladium-catalyzed cross-coupling reactions, a process sometimes referred to as a Sila-Sonogashira reaction researchgate.netbohrium.com. This allows for the direct coupling of the silylated alkyne with aryl or vinyl halides without the need for a prior desilylation step mdpi.org. This type of reaction is advantageous as it avoids the handling of potentially unstable terminal alkynes.

The mechanism generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step where the silylalkyne is transferred to the palladium center, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. These reactions can be performed under copper-free conditions, which can be beneficial in avoiding the formation of alkyne homocoupling byproducts mdpi.org.

Desilylation Reactions and Terminal Alkyne Generation

The trimethylsilyl group serves as an effective protecting group for the terminal alkyne. It can be selectively removed under mild basic or fluoride-mediated conditions to generate 4-ethynylbenzaldehyde nih.gov. A common method for this desilylation involves treating the silylated compound with a base such as potassium carbonate (K₂CO₃) in a protic solvent like methanol.

The reaction proceeds via nucleophilic attack of the base on the silicon atom, leading to the cleavage of the carbon-silicon bond and the formation of the terminal alkyne upon protonation. Other reagents that can be used for desilylation include fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Table 4: Common Reagents for Desilylation

| Reagent | Solvent |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) |

Click Chemistry Transformations (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition)

The terminal alkyne group in this compound is a prime substrate for click chemistry, particularly the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). nih.govyoutube.com This reaction is a highly efficient and widely used method for forming 1,2,3-triazole rings. nih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of modern chemical ligation. chemscene.comyoutube.com

In this transformation, the trimethylsilyl group is typically removed first (desilylation) to reveal the terminal alkyne. This is often achieved under mild conditions, for example, using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate in methanol. tcichemicals.com The resulting 4-ethynylbenzaldehyde can then react with an organic azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole product. youtube.comnih.gov The copper catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, significantly accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. nih.govnih.govchemscene.com

The mechanism involves the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner to form the triazole ring. youtube.com The aldehyde group on the benzaldehyde ring is generally compatible with these reaction conditions, allowing for the synthesis of complex molecules bearing a triazole linkage and a reactive aldehyde handle for further functionalization.

Below is a table representing typical reactants and the expected products from a CuAAC reaction involving 4-ethynylbenzaldehyde (derived from this compound).

| 4-Ethynylbenzaldehyde | Azide Reactant (R-N₃) | Copper(I) Catalyst | Resulting 1,4-Disubstituted 1,2,3-Triazole Product |

| Benzyl Azide | Cu(I) | 1-Benzyl-4-(4-formylphenyl)-1H-1,2,3-triazole | |

| Azidoethane | Cu(I) | 1-Ethyl-4-(4-formylphenyl)-1H-1,2,3-triazole | |

| 1-Azido-4-nitrobenzene | Cu(I) | 1-(4-Nitrophenyl)-4-(4-formylphenyl)-1H-1,2,3-triazole |

Aromatic Ring System Transformations

The benzaldehyde ring in this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the electronic effects of the two substituents: the aldehyde group (-CHO) and the trimethylsilylethynyl group (-C≡CSi(CH₃)₃).

The aldehyde group is a moderate deactivating group and a meta-director for electrophilic aromatic substitution (EAS). youtube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to the aldehyde.

Given that both substituents are on the same ring in a para relationship, their directing effects reinforce each other. Both groups direct incoming electrophiles to the positions that are meta to them, which are the two remaining unsubstituted carbons on the ring. Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation would be expected to yield the 2-substituted product.

Nucleophilic aromatic substitution (SₙAr) on the ring is generally difficult as the ring is not inherently electron-poor and lacks a good leaving group at the positions activated by the electron-withdrawing groups. wikipedia.orgchemistrysteps.com For an SₙAr reaction to occur, a good leaving group (like a halide) would need to be present on the ring, and the ring would need to be strongly activated by electron-withdrawing groups, typically nitro groups positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com

Domino and Multicomponent Reaction Sequences

The presence of two distinct and reactive functional groups, the aldehyde and the alkyne, makes this compound an excellent candidate for domino and multicomponent reactions (MCRs). nih.gov These reactions allow for the construction of complex molecular architectures in a single synthetic operation, which is highly efficient. youtube.com

A plausible multicomponent reaction involving this compound is the A³ coupling (Aldehyde-Alkyne-Amine). In this reaction, the aldehyde, a terminal alkyne (after desilylation), and a primary or secondary amine react in the presence of a catalyst (often copper or gold) to form a propargylamine. The aldehyde group of 4-ethynylbenzaldehyde would react with the amine to form an in situ iminium ion, which is then attacked by the copper acetylide derived from the alkyne portion of another molecule or a different alkyne.

Another possibility is a domino reaction sequence where one functional group reacts first, followed by an intramolecular reaction of the second functional group. For instance, the aldehyde could undergo a Knoevenagel condensation with an active methylene compound, and the resulting product could then undergo an intramolecular reaction involving the alkyne, such as a cyclization.

Multicomponent reactions like the Ugi or Passerini reactions, which typically involve an aldehyde or ketone, are also conceivable. tcichemicals.com For example, this compound could act as the aldehyde component in a four-component Ugi reaction with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide product, retaining the silyl-protected alkyne for subsequent transformations.

Catalytic Activation and Substrate-Catalyst Interactions

The reactivity of this compound can be significantly enhanced and controlled through catalytic activation. Both the aldehyde and the alkyne moieties can interact with various catalysts to promote specific transformations.

Aldehyde Activation: The carbonyl group of the aldehyde is a Lewis basic site and can be activated by Lewis acids. Coordination of a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) to the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles. This is a common strategy in reactions such as aldol (B89426) additions, cyanation, and Diels-Alder reactions where the aldehyde acts as a dienophile. Brønsted acids can also activate the aldehyde by protonating the carbonyl oxygen.

Alkyne Activation: The alkyne group can be activated by transition metal catalysts. As discussed in the context of click chemistry, copper(I) catalysts interact with the terminal alkyne (after desilylation) to form a copper acetylide. nih.gov Other transition metals like palladium, platinum, gold, and rhodium are also known to coordinate to the π-system of the alkyne. This coordination can facilitate a wide range of reactions, including hydrofunctionalization (e.g., hydrosilylation, hydroamination), cyclization, and cross-coupling reactions (e.g., Sonogashira coupling). In a Sonogashira coupling, a palladium catalyst activates an aryl or vinyl halide, while a copper co-catalyst activates the alkyne for the coupling reaction. nih.gov

The interaction between the substrate and the catalyst is crucial for the reaction's success. The catalyst's ligands can be tuned to control the steric and electronic environment around the metal center, thereby influencing the reaction's selectivity and efficiency. For instance, in asymmetric catalysis, chiral ligands are used to induce enantioselectivity in the product.

Advanced Applications in Organic Synthesis and Complex Molecule Construction

Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of the aldehyde and the trimethylsilyl (B98337) (TMS)-protected ethynyl (B1212043) group makes 4-trimethylsilyl ethynyl benzaldehyde (B42025) a crucial intermediate in multi-step synthetic sequences. The TMS group serves as a robust protecting group for the terminal alkyne, preventing it from undergoing unwanted reactions while transformations are carried out at the aldehyde functionality.

The aldehyde group can readily participate in a variety of classic carbonyl reactions, including condensations, reductive aminations, and additions of organometallic reagents. Once the desired modifications have been made via the aldehyde, the TMS group can be selectively removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne. This newly deprotected alkyne is then available for a host of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This sequential reaction capability allows for the convergent and efficient assembly of elaborate molecular architectures.

Precursor in Pharmaceutical Discovery Research

The unique structural features of 4-(trimethylsilyl)ethynyl benzaldehyde make it a valuable precursor in pharmaceutical discovery research. Its ability to introduce a protected alkyne-aldehyde functionality into molecules is highly sought after for the synthesis of complex scaffolds and for use in fragment-based drug discovery and chemical biology.

The derivatives synthesized from this precursor, such as porphyrins, formazans, and various heterocycles, are classes of compounds with known biological activities. For example:

Porphyrin derivatives are explored as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The ethynyl functionality allows for the conjugation of porphyrins to tumor-targeting moieties.

Formazan derivatives have been investigated for a range of biological activities, including antimicrobial and antiviral properties.

Naphthyridine derivatives are core structures in many antibacterial agents.

By providing a building block that allows for the straightforward introduction of a versatile functional group (the alkyne), 4-(trimethylsilyl)ethynyl benzaldehyde facilitates the generation of libraries of complex molecules for high-throughput screening and the development of new therapeutic agents sigmaaldrich.comcenmed.com.

Precursor in Agrochemical Development

In the field of agrochemical development, there is a constant need for novel molecular structures to serve as effective and environmentally benign herbicides, insecticides, and fungicides. The principles of molecular design in agrochemicals often parallel those in pharmaceuticals, where specific functional groups and molecular complexity are required for target interaction and biological activity.

4-(Trimethylsilyl)ethynyl benzaldehyde represents a valuable starting material for creating diverse molecular scaffolds for agrochemical screening. The aldehyde group can be used to construct various heterocyclic systems, while the ethynyl group can be used to link different molecular fragments or to modulate the electronic and steric properties of the final compound. This allows for the systematic modification of lead compounds to optimize their activity, selectivity, and environmental persistence. While specific, commercialized agrochemicals derived directly from this precursor may not be widely documented, its role as a versatile building block provides a platform for the exploration of new chemical entities in agrochemical research.

Application in Solid-Phase Synthetic Strategies

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid assembly of compound libraries and the streamlined synthesis of complex molecules by simplifying purification processes. 4-(Trimethylsilyl)ethynyl benzaldehyde is well-suited for SPOS due to its two distinct functional groups, which can be addressed in a controlled, stepwise manner.

Typically, the compound is first immobilized onto a solid support, such as a polymeric resin, through its aldehyde functionality. A common method for this attachment is reductive amination, where the aldehyde reacts with an amino-functionalized resin in the presence of a reducing agent to form a stable secondary amine linkage. This process anchors the molecule to the insoluble support, allowing for subsequent chemical manipulations to be carried out on the ethynyl group.

Once the molecule is tethered to the resin, the trimethylsilyl (TMS) protecting group on the alkyne can be selectively removed under mild conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne. This newly exposed functional group serves as a handle for a variety of powerful carbon-carbon bond-forming reactions. Most notably, the resin-bound terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Table 1: Representative Solid-Phase Synthesis Strategy using 4-(Trimethylsilyl)ethynyl benzaldehyde

| Step | Procedure | Purpose |

|---|---|---|

| 1. Immobilization | Reductive amination of 4-(trimethylsilyl)ethynyl benzaldehyde with an amino-functionalized resin (e.g., aminomethyl polystyrene). | Covalently attach the building block to the solid support. |

| 2. Deprotection | Treatment with a fluoride source (e.g., TBAF) in a suitable solvent (e.g., THF). | Expose the terminal alkyne for subsequent reactions. |

| 3. Diversification | Sonogashira coupling with a variety of aryl or vinyl halides (R-X) in the presence of a palladium catalyst and a copper co-catalyst. | Introduce molecular diversity at the alkyne position. |

This solid-phase methodology enables the efficient and systematic synthesis of libraries of substituted aryl alkynes, which are important scaffolds in medicinal chemistry and materials science.

Divergent and Convergent Synthetic Routes to Target Molecules

The bifunctional nature of 4-(trimethylsilyl)ethynyl benzaldehyde makes it an ideal starting point for both divergent and convergent synthetic strategies, which are fundamental concepts in the efficient construction of complex molecules.

Divergent Synthesis:

In a divergent synthetic approach, a common intermediate is used to generate a library of structurally related compounds. 4-(Trimethylsilyl)ethynyl benzaldehyde is perfectly suited for this strategy, especially when combined with solid-phase techniques as described above.

Immobilization and Core Elaboration: The molecule is first attached to a solid support via its aldehyde group.

Deprotection and Diversification: The TMS group is removed, and the resulting terminal alkyne undergoes a key diversification reaction, such as a Sonogashira coupling, with a set of different coupling partners. This step creates a collection of resin-bound intermediates, each with a unique substituent introduced at the alkyne position.

Final Cleavage: The collection of molecules is then cleaved from the resin, yielding a library of diverse products that all share a common core structure derived from the original benzaldehyde scaffold.

This divergent approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery, as it allows for the rapid synthesis of many analogs from a single, common starting material.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of several complex fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This strategy is often more efficient for building highly complex molecules than a linear approach. 4-(trimethylsilyl)ethynyl benzaldehyde can serve as a key building block for one of these fragments.

In a typical convergent strategy, the compound might first be elaborated in solution. For example, the aldehyde group could be transformed into another functional group or used to build a more complex part of the molecule. Subsequently, the TMS-protected alkyne is deprotected and used in a late-stage coupling reaction (e.g., Sonogashira coupling) to join this fragment with another large, independently synthesized fragment.

Table 2: Comparison of Divergent and Convergent Strategies

| Strategy | Description | Application of 4-(Trimethylsilyl)ethynyl benzaldehyde |

|---|---|---|

| Divergent | A common intermediate is transformed into a library of related compounds. | The molecule is immobilized and the alkyne is reacted with various partners to create a diverse library. |

| Convergent | Separate fragments of a target molecule are synthesized independently and then combined. | The molecule is used to prepare a key fragment, which is then coupled with other fragments in a late-stage step. |

The strategic choice between a divergent and convergent route depends on the specific target molecule. The dual functionality of 4-(trimethylsilyl)ethynyl benzaldehyde provides the synthetic chemist with the flexibility to design efficient and elegant pathways to a wide range of complex and functionally diverse molecules.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and relative number of each type of nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-((trimethylsilyl)ethynyl)benzaldehyde provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals four primary resonances.

The most downfield signal is a singlet observed at approximately 10.00 ppm. This chemical shift is characteristic of an aldehyde proton, which is significantly deshielded by the strong electron-withdrawing effect of the adjacent carbonyl oxygen. The singlet multiplicity indicates no adjacent protons within coupling distance.

The aromatic region of the spectrum displays two multiplets, integrating to two protons each. These signals, appearing between 7.51 and 7.94 ppm, correspond to the protons on the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing aldehyde group are expected to be further downfield than those ortho to the trimethylsilyl (B98337) ethynyl (B1212043) group.

The most upfield signal is a sharp singlet at approximately 0.27 ppm, integrating to nine protons. This resonance is characteristic of the chemically equivalent protons of the three methyl groups on the trimethylsilyl (TMS) moiety. The high shielding is due to the electropositive nature of the silicon atom.

Table 1: ¹H NMR Chemical Shift Data for 4-((trimethylsilyl)ethynyl)benzaldehyde Data recorded in CDCl₃ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.00 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.72 - 7.94 | Multiplet (m) | 2H | Aromatic protons |

| 7.51 - 7.70 | Multiplet (m) | 2H | Aromatic protons |

| 0.27 | Singlet (s) | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The aldehyde carbon typically appears significantly downfield, with a characteristic chemical shift around 191.6 ppm. The aromatic carbons produce a set of signals in the typical range of 120-140 ppm. The two carbons of the alkyne moiety are expected in the 90-105 ppm range, while the methyl carbons of the TMS group would appear far upfield, typically near 0 ppm.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While the structure of 4-((trimethylsilyl)ethynyl)benzaldehyde is relatively rigid and lacks stereocenters, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous signal assignment.

COSY would confirm the coupling between adjacent protons on the aromatic ring.

HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments of the aromatic C-H carbons and the TMS methyl groups.

HMBC would reveal long-range (2-3 bond) correlations. For instance, it could show a correlation between the aldehyde proton and the C1 and C2/C6 carbons of the aromatic ring, as well as correlations between the TMS protons and the two alkyne carbons, definitively establishing the connectivity of the entire molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of 4-((trimethylsilyl)ethynyl)benzaldehyde displays several characteristic absorption bands that confirm its structure.

A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aromatic aldehyde. Another key feature is the absorption due to the C≡C (alkyne) stretch, which for a silyl-substituted alkyne, typically appears as a sharp, medium-to-weak band around 2150-2160 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are also observed, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and the aldehydic C-H stretch producing two weak bands around 2720 and 2820 cm⁻¹. Finally, the trimethylsilyl group is identified by a strong band corresponding to the Si-C symmetric deformation (rocking) vibration, typically found near 1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 4-((trimethylsilyl)ethynyl)benzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2155 | C≡C Stretch | Silyl-alkyne |

| ~1700 | C=O Stretch | Aromatic Aldehyde |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~2820, ~2720 | C-H Stretch | Aldehyde |

| ~1250 | Si-C Symmetric Deformation | Trimethylsilyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. The molecular weight of 4-((trimethylsilyl)ethynyl)benzaldehyde is 202.32 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 202. The fragmentation pattern is highly predictable and provides confirmatory structural evidence. Key fragmentation pathways for aromatic aldehydes and trimethylsilyl compounds include: whitman.edumiamioh.edulibretexts.org

Alpha-cleavage: Loss of a hydrogen radical from the aldehyde group is a common fragmentation for aromatic aldehydes, leading to a strong peak at [M-1]⁺ (m/z 201). miamioh.edu

Loss of Carbonyl Group: Subsequent loss of carbon monoxide (CO) from the [M-1]⁺ fragment can occur, yielding a phenyl-type cation.

Loss of Formyl Radical: Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the formyl radical (•CHO), producing an [M-29]⁺ peak (m/z 173). libretexts.org

TMS Group Fragmentation: The trimethylsilyl group is known for its characteristic fragmentation. The loss of a methyl radical (•CH₃) from the molecular ion gives rise to a significant [M-15]⁺ peak (m/z 187). A very stable and often abundant trimethylsilyl cation, [Si(CH₃)₃]⁺, is observed at m/z 73.

The presence of these specific fragments allows for the confident identification of both the aromatic aldehyde and the trimethylsilyl ethynyl portions of the molecule.

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While obtaining a single crystal of 4-((trimethylsilyl)ethynyl)benzaldehyde itself suitable for diffraction may be challenging, the technique is invaluable for confirming the structure of its solid derivatives.

Should a crystalline derivative be synthesized—for example, through a reaction at the aldehyde functional group to form an imine, oxime, or hydrazone—X-ray analysis would provide unambiguous proof of its structure. The resulting crystallographic data would yield precise measurements of all bond lengths, bond angles, and torsion angles. This would definitively confirm the planarity of the benzene ring, the linear geometry of the C-C≡C-Si fragment, and the tetrahedral geometry around the silicon atom. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-stacking that may be present in the solid state. Although specific crystallographic studies on derivatives of this compound are not widely reported in the literature, the methodology remains the gold standard for absolute structure determination in the solid phase. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For 4-Trimethylsilyl ethynyl benzaldehyde (B42025), the UV-Vis absorption spectrum is dictated by the electronic structure arising from the combination of its constituent chromophores: the benzaldehyde moiety and the trimethylsilylethynyl-substituted benzene ring. The molecule's extended π-conjugated system, which spans from the carbonyl group across the phenyl ring to the ethynyl triple bond, gives rise to characteristic absorption bands in the UV region.

The electronic spectrum of 4-Trimethylsilyl ethynyl benzaldehyde is expected to be dominated by two primary types of transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These are typically high-intensity absorptions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the extensive conjugated system involving the aromatic ring, the ethynyl C≡C triple bond, and the carbonyl C=O double bond results in several such transitions. These are expected to occur at shorter wavelengths (higher energy) and are responsible for the most prominent absorption bands in the spectrum. The substitution of the ethynyl group on the benzaldehyde scaffold is known to cause a bathochromic (red) shift of these bands compared to unsubstituted benzaldehyde, due to the extension of the π-system which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen atom, to a π* antibonding orbital of the carbonyl group. These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths (lower energy). They are often observed as a weak shoulder or a separate low-intensity band on the tail of the main absorption peaks.

Detailed experimental research providing specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound is not widely available in peer-reviewed literature. However, the expected transitions based on the molecular structure can be summarized.

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Expected Intensity | Specific Data (λmax, ε) |

| π → π | Phenyl ring, Ethynyl group (C≡C), Carbonyl group (C=O) | UV-B to UV-A (approx. 250-350 nm) | High | Not available in literature |

| n → π | Carbonyl group (C=O) | UV-A (approx. 300-400 nm) | Low | Not available in literature |

Materials Science Research and Functional Materials Development

Synthesis of Functionalized Organic Materials with Tunable Properties

The synthesis of functionalized organic materials with precisely controlled and tunable properties is a cornerstone of modern materials science. 4-Trimethylsilyl ethynyl (B1212043) benzaldehyde (B42025) is instrumental in this field, primarily through its use in cross-coupling reactions like the Sonogashira coupling. This reaction allows for the formation of carbon-carbon bonds between the sp-hybridized carbon of the alkyne and sp²-hybridized carbons of aryl halides, providing a powerful tool for constructing extended π-conjugated systems. researchgate.netresearchgate.net

The properties of the resulting materials can be systematically tuned by carefully selecting the reaction partners. For instance, by coupling 4-trimethylsilyl ethynyl benzaldehyde with different aromatic halides, researchers can modify the electronic and photophysical characteristics of the final molecule. This tunability is crucial for developing materials for applications such as organic electronics and photonics, where precise control over absorption and emission wavelengths is required. The concept of property tuning is also evident in the development of responsive materials, such as polymeric photonic crystals, where external stimuli like temperature can alter the material's optical properties. unifi.it

Key Research Findings:

Extended π-Conjugated Systems: The Sonogashira reaction is a key method for extending the conjugation length of aromatic systems using precursors like this compound. This directly influences the material's electronic bandgap and, consequently, its optical and electrical properties. researchgate.netresearchgate.net

Molecular Engineering: The aldehyde and the protected ethynyl groups offer orthogonal reactivity, allowing for stepwise synthesis of complex molecules. This enables the creation of donor-acceptor architectures, which are fundamental to many functional organic materials.

Stimuli-Responsive Materials: The integration of molecules derived from this compound into larger systems, like polymers, can impart stimuli-responsive behavior. For example, changes in the polymer's conformation due to temperature or solvent can alter the collective properties of the embedded chromophores. unifi.it

Polymer Chemistry and Macro-molecular Engineering

In the realm of polymer science, this compound offers multiple avenues for creating advanced macromolecular structures. Its bifunctional nature—possessing both an aldehyde and a terminal alkyne—allows it to be used as a monomer in various polymerization schemes.

This compound can be utilized as a monomer through two primary reactive sites: the aldehyde group and the ethynyl group.

Polycondensation via the Aldehyde Group: The aldehyde functionality can participate in polycondensation reactions with appropriate comonomers. For example, condensation with diamines can form poly(azomethine)s or polyimines (Schiff base polymers). researchgate.net Research on the copolymerization of phthalaldehyde with other substituted benzaldehydes has shown that functional polymers can be synthesized through anionic polymerization, indicating a viable route for incorporating the functionalities of this compound into a polymer backbone. researchgate.net

Polymerization via the Ethynyl Group: The trimethylsilyl-protected ethynyl group is a precursor to a terminal alkyne. After deprotection, the terminal alkyne can undergo polymerization. A significant method is the Sonogashira coupling polymerization, where the monomer is coupled with dihaloaromatic compounds to yield poly(arylene ethynylene)s (PAEs). These polymers are known for their rigid structures and interesting electronic properties. Additionally, this monomer is a key component in the synthesis of certain organometallic polymers, which incorporate metal atoms into the polymer backbone, often leading to unique catalytic or electronic functionalities. researchgate.netnih.govresearchgate.net

Table 1: Polymerization Pathways for this compound

| Polymerization Type | Reactive Group(s) | Resulting Polymer Class | Key Features of Polymer |

|---|---|---|---|

| Polycondensation | Aldehyde | Poly(azomethine) / Polyimine | High thermal stability, potential for liquid crystalline behavior. |

| Anionic Copolymerization | Aldehyde | Functional Copolymers | Allows for the introduction of specific functionalities along the polymer chain. researchgate.net |

| Sonogashira Coupling Polymerization | Ethynyl (after deprotection) | Poly(arylene ethynylene) | Rigid-rod structure, high thermal stability, optoelectronic activity. researchgate.net |

| Organometallic Polymerization | Ethynyl (after deprotection) | Organometallic Polymers | Incorporation of metals leads to unique redox, magnetic, or catalytic properties. researchgate.netnih.gov |

The design of chiral polymers is a sophisticated area of macromolecular engineering, leading to materials with applications in asymmetric catalysis, chiral separations, and chiroptical devices. While this compound is an achiral molecule, it can be a crucial component in the synthesis of chiral polymeric systems.

Another advanced concept is the formation of chiral helical polymers from entirely achiral monomers. rsc.org This can be achieved by using a chiral catalyst or initiator during polymerization, which directs the formation of a polymer chain with a preferred helical screw sense (helix-sense-selective polymerization). The rigid-rod nature of polymers derived from ethynyl monomers makes them excellent candidates for forming stable helical structures.

Table 2: Strategies for Designing Chiral Polymers

| Strategy | Description | Role of this compound | Example Concept |

|---|---|---|---|

| Chiral Comonomer Incorporation | Polymerization of the target monomer with a chiral comonomer. The chirality is introduced via the pendant side groups. | Acts as the achiral, rigid building block that forms the polymer backbone. | Copolymerization with an amino acid-derived dihalide via Sonogashira coupling. nii.ac.jp |

| Helix-Sense-Selective Polymerization | Use of a chiral catalyst or initiator to polymerize achiral monomers into a polymer with a preferred helical direction. | Serves as the achiral monomer that can adopt a helical conformation upon polymerization. | Polymerization of the deprotected alkyne using a chiral rhodium catalyst. rsc.org |

Optoelectronic Materials and Devices

Materials designed for optoelectronic applications, which involve the interaction of light and electricity, are central to technologies like LEDs, solar cells, and sensors. The extended π-conjugated systems that can be synthesized from this compound are prime candidates for such applications. ntu.edu.tw The ability to create donor-acceptor-donor (D-A-D) structures through controlled synthesis is particularly important for tuning the electronic energy levels (HOMO and LUMO) of a material, which governs its optoelectronic behavior. nih.gov

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the optoelectronic characteristics of new molecules before their synthesis. chemrxiv.org These calculations can estimate properties like absorption spectra, emission wavelengths, and charge transfer characteristics, guiding the design of materials with desired performance for specific devices like organic light-emitting diodes (OLEDs).

The incorporation of silicon-based materials with organic optoelectronic components is another area of active research, aiming to combine the processing advantages of organic materials with the established performance of silicon technology. semanticscholar.org

Dyes and Pigments Synthesis and Performance

The aldehyde group of this compound is a versatile handle for the synthesis of various classes of dyes and pigments. A common and effective method is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene group (a CH₂ group flanked by electron-withdrawing groups). researchgate.net This reaction is widely used to synthesize dyes with intramolecular charge transfer (ICT) characteristics.

Dyes synthesized via this route often exhibit interesting photophysical properties, such as solvatochromism, where the color (absorption and emission wavelength) of the dye changes with the polarity of the solvent. This sensitivity to the environment makes them useful as fluorescent probes. The performance of these dyes, including their fluorescence quantum yields and Stokes shifts, can be systematically studied in various solvents to understand their excited-state behavior. researchgate.netresearchgate.netnih.govnih.gov

Table 3: Knoevenagel Condensation for Dye Synthesis

| Reactant A | Reactant B (Active Methylene Compound) | Resulting Dye Class | Key Performance Characteristics |

|---|---|---|---|

| This compound | Malononitrile | Dicyanovinyl-substituted aromatic | Intramolecular Charge Transfer (ICT), Solvatochromism, potential for high fluorescence. researchgate.net |

| This compound | Ethyl cyanoacetate | Cyano-ester substituted aromatic | ICT properties, useful intermediates for more complex dyes. |

| This compound | Barbituric acid | Merocyanine-type dyes | Strong absorption in the visible spectrum, used in various sensing applications. |

Surface Functionalization and Hybrid Material Composites

The creation of hybrid materials, which combine organic and inorganic components at the molecular level, offers a pathway to materials with synergistic properties. hilarispublisher.commdpi.commdpi.comexpresspolymlett.comcsic.es this compound is well-suited for creating such composites, particularly with silica-based materials.

The trimethylsilyl (B98337) group can be used to anchor the molecule to silica (SiO₂) surfaces, which are rich in silanol (Si-OH) groups. The reaction of organosilanes with silica is a common method for surface modification. nih.govsemanticscholar.orgnih.govresearchgate.net This covalent attachment allows for the permanent functionalization of silica nanoparticles, mesoporous silica, or flat silica surfaces, imparting the properties of the organic molecule to the inorganic substrate.

Another important class of hybrid materials is Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.govresearchgate.netresearchgate.netyoutube.comdtu.dk A dicarboxylic acid derivative of this compound could potentially be used as a linker in MOF synthesis. The resulting MOF would have pores decorated with aldehyde and trimethylsilyl ethynyl functionalities, making them suitable for post-synthetic modification or for specific adsorption applications.

Table 4: Applications in Hybrid Materials

| Material Type | Role of this compound | Resulting Material Properties |

|---|---|---|

| Functionalized Silica | Surface modifying agent via reaction of the silyl group with surface silanols. | Hydrophobicity, tailored surface chemistry, platform for further reactions via the aldehyde/ethynyl group. nih.govnih.gov |

| Organic-Inorganic Hybrids (Sol-Gel) | Organic component incorporated into an inorganic matrix (e.g., silica) during its formation. hilarispublisher.commdpi.com | Enhanced thermal and mechanical stability from the inorganic phase; functionality from the organic phase. |

| Metal-Organic Frameworks (MOFs) | Precursor to a functional organic linker (e.g., a dicarboxylate version). | High surface area, tunable porosity, and chemically functionalized pores for catalysis or selective adsorption. researchgate.netresearchgate.net |

Biological Interaction Mechanisms and Pharmacokinetic Relevance

Enzyme Inhibition Mechanism Studies (e.g., CYP1A2)

There are no available studies investigating the potential of 4-Trimethylsilyl ethynyl (B1212043) benzaldehyde (B42025) to inhibit cytochrome P450 enzymes, such as CYP1A2. This family of enzymes is crucial for the metabolism of a vast array of xenobiotics, including drugs and environmental toxins. Research into a compound's inhibitory effects on CYP enzymes is vital for predicting potential drug-drug interactions. Without experimental data, any discussion on the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) or the determination of inhibition constants (Kᵢ) for 4-Trimethylsilyl ethynyl benzaldehyde remains purely speculative.

Ligand-Protein Binding Investigations (e.g., Human Constitutive Androstane Receptor)

Similarly, there is a lack of published research on the binding affinity and interaction of this compound with the Human Constitutive Androstane Receptor (CAR). CAR is a nuclear receptor that plays a significant role in regulating the expression of genes involved in drug metabolism and energy homeostasis. Ligand-protein binding studies are essential to understand how a compound might activate or inhibit such receptors, thereby influencing cellular processes. The absence of such investigations means that there is no information on whether this compound can act as an agonist or antagonist for CAR, nor any data on its binding kinetics.

Modulation of Biological Pathways at a Molecular Level

The broader impact of this compound on biological pathways at the molecular level is also an area devoid of research. Understanding how a compound may alter signaling cascades, gene expression profiles, or protein-protein interactions is fundamental to elucidating its physiological or pathological effects. Without dedicated studies, it is not possible to detail any specific pathways that might be modulated by this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of benzaldehyde (B42025) and its derivatives. researchgate.netmdpi.com By solving approximations of the Schrödinger equation, these calculations yield valuable information about molecular orbitals and electron distribution.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For aromatic aldehydes, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring and the ethynyl (B1212043) group, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.netwolfram.com The MEP map uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net In 4-trimethylsilyl ethynyl benzaldehyde, the oxygen atom of the carbonyl group would be a region of strong negative potential (typically colored red), making it a likely site for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen of the aldehyde group and the protons on the aromatic ring would show positive potential (colored blue). researchgate.net

These quantum chemical descriptors are instrumental in predicting how the molecule will behave in chemical reactions.

Table 1: Representative Quantum Chemical Properties Calculated for Benzaldehyde Derivatives Note: These are typical values for substituted benzaldehydes and serve as an illustrative example.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 - 3.5 Debye |

| Ionization Potential | Energy required to remove an electron | ~6.5 eV |

| Electron Affinity | Energy released when an electron is added | ~1.8 eV |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govdergipark.org.tr

The process involves preparing a 3D structure of the ligand (the small molecule) and the receptor (the protein). The ligand is then placed in the binding site of the receptor, and a scoring function is used to evaluate the strength of the interaction, often reported as a binding energy or docking score in kcal/mol. dergipark.org.tr Studies on various benzaldehyde derivatives have shown their potential to inhibit enzymes like aldose reductase and phenoloxidase. nih.govdergipark.org.tr

For this compound, docking simulations could predict key interactions. The aldehyde group's oxygen can act as a hydrogen bond acceptor, while the aromatic ring can form π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. mdpi.com The trimethylsilyl (B98337) ethynyl group provides a bulky, hydrophobic extension that could fit into a corresponding hydrophobic pocket within the receptor, potentially increasing binding affinity and selectivity compared to unsubstituted benzaldehyde. nih.gov The specific interactions and the calculated binding energy would suggest the molecule's potential as an inhibitor for a given target.

Table 2: Illustrative Molecular Docking Results for a Benzaldehyde Derivative Note: This table represents a hypothetical docking simulation against a protein target.

| Parameter | Description | Result |

|---|---|---|

| Target Protein | Enzyme selected for the docking study | Aldose Reductase |

| Docking Score | Estimated binding free energy | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds | TYR 48, HIS 110, TRP 111 |

| Types of Interactions | Predicted non-covalent bonds | Hydrogen bond with aldehyde oxygen; Hydrophobic interactions with the phenyl and trimethylsilyl groups. |

| RMSD | Root Mean Square Deviation from a known inhibitor's pose | < 2.0 Å |

In Silico Analysis of Derivative Pharmacokinetic Parameters

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a molecule before it is synthesized, saving time and resources in the drug development process. nih.govsci-hub.se These predictive models are built using data from large sets of known drugs and compounds. mdpi.com

For derivatives of this compound, various parameters would be calculated. Lipinski's "Rule of Five" is an initial filter for drug-likeness, assessing properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.br Other important predictions include:

Absorption: Predicting human intestinal absorption (HIA) and Caco-2 cell permeability. eijppr.com

Distribution: Estimating plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. This is crucial for avoiding drug-drug interactions.

Excretion: Estimating the total clearance of the compound from the body.

Computational tools like SwissADME and pkCSM are often used for these predictions. sci-hub.senih.gov The presence of the lipophilic trimethylsilyl group would likely influence properties such as solubility and plasma protein binding.

Table 3: Sample In Silico ADME Profile for a Hypothetical Derivative Note: This data is representative of predictions from computational ADME software.

| Property | Parameter | Predicted Value | Assessment |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Compliant |

| logP (Lipophilicity) | 3.2 | Compliant | |

| H-Bond Donors | 0 | Compliant | |

| H-Bond Acceptors | 1 | Compliant | |

| Absorption | GI Absorption | High | Favorable |

| Metabolism | CYP2D6 Inhibitor | No | Favorable |

| CYP3A4 Inhibitor | Yes | Potential for interactions | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Drug-like |

Reaction Pathway Analysis and Transition State Theory Calculations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves mapping the potential energy surface of the reaction, which shows the energy of the system as reactants are converted into products. researchgate.net Key points on this surface are the reactants, products, any intermediates, and, most importantly, the transition states.

Transition State Theory (TST) is a framework for calculating the rates of chemical reactions. hawaii.edu A transition state is the highest energy point along the lowest energy path from reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, this analysis could be applied to reactions it commonly undergoes, such as the Sonogashira coupling, where the ethynyl group is formed. nih.gov DFT calculations can model the key steps of the Sonogashira catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org Such studies can determine the rate-limiting step of the reaction by identifying the transition state with the highest energy barrier. nih.gov For instance, in many Sonogashira reactions, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. nih.govnih.gov This information is invaluable for optimizing reaction conditions to improve yield and efficiency.

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a series of derivatives based on this compound, a QSAR study would involve synthesizing analogs with different substituents on the benzene ring and measuring their biological activity (e.g., IC50 values against an enzyme). nih.gov

Once this data is collected, a computational model is built. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the 3D structures of the molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov Statistical methods are then used to create a model that correlates variations in these fields with changes in biological activity.

The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, electron-withdrawing group at a specific position on the benzaldehyde ring would increase potency. documentsdelivered.com This provides rational guidance for designing the next generation of more effective compounds, a core principle of modern drug discovery. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The primary route for synthesizing 4-trimethylsilyl ethynyl (B1212043) benzaldehyde (B42025) has traditionally been the Sonogashira coupling reaction between a 4-halobenzaldehyde and trimethylsilylacetylene. sigmaaldrich.comsigmaaldrich.com While effective, current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic protocols.

Future efforts are likely to concentrate on copper-free Sonogashira coupling reactions. nih.govrsc.orgnih.gov The elimination of the copper co-catalyst simplifies the reaction setup, reduces toxic waste, and facilitates the purification of the final product. rsc.org The development of novel palladium catalysts, including air-stable precatalysts, that can efficiently facilitate this transformation at room temperature is a significant area of interest. nih.govacs.org

Furthermore, the adoption of continuous flow synthesis methodologies presents a promising avenue for the scalable and safe production of 4-trimethylsilyl ethynyl benzaldehyde and its derivatives. rsc.orgacs.orgresearchgate.netrsc.org Flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer handling of hazardous reagents, making it an attractive alternative to traditional batch processes. rsc.orgacs.orgresearchgate.netrsc.org

Exploration of Advanced Functional Materials Applications

The rigid, linear structure and the presence of both an aldehyde and a protected alkyne functionality make this compound an ideal candidate for the construction of advanced functional materials.

One emerging application is in the synthesis of novel liquid crystals. semanticscholar.orgnih.govajchem-a.commdpi.com The rod-shaped molecular geometry imparted by the ethynylphenyl core is conducive to the formation of mesophases. By rationally designing derivatives with different terminal groups, researchers can tune the liquid crystalline properties for applications in displays and optical switching devices. semanticscholar.org

The compound also serves as a crucial precursor for the synthesis of porphyrin-based materials. sigmaaldrich.comsigmaaldrich.com Porphyrins exhibit unique photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as photosensitizers in photodynamic therapy. The ethynyl linkage can be used to extend the conjugation of the porphyrin macrocycle, thereby tuning its absorption and emission characteristics.

Moreover, the aldehyde group provides a convenient handle for incorporation into metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.orgresearchgate.netcolab.ws MOFs constructed from ligands derived from this compound could exhibit tailored pore environments and functionalities for applications in gas storage, separation, and catalysis. The alkyne group can also serve as a site for post-synthetic modification within the MOF structure. Recent research has demonstrated the potential of MOFs as fluorescent sensors for the detection of benzaldehyde, suggesting that MOFs incorporating this moiety could be designed for specific sensing applications. rsc.orgresearchgate.netcolab.ws

Deepening Mechanistic Understanding of Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. Future research will likely focus on detailed mechanistic studies of its various transformations.

Computational studies, such as those employing Density Functional Theory (DFT), will continue to play a vital role in elucidating the intricate details of reaction mechanisms, such as the Sonogashira coupling. researchgate.netresearchgate.netnih.gov These studies can provide valuable insights into transition state geometries, reaction energy profiles, and the role of catalysts and solvents, aiding in the optimization of reaction conditions. researchgate.netresearchgate.netnih.govlucp.net

Experimental investigations into the substituent effects on the reactivity of the silylalkyne and aldehyde moieties will also be critical. researchgate.netbohrium.com Understanding how electronic and steric factors influence the outcome of reactions will enable chemists to predict and control the selectivity of transformations involving this compound. For instance, the steric bulk of the trimethylsilyl (B98337) group can influence the regioselectivity of addition reactions to the alkyne. gelest.comgelest.com

Integration with Sustainable Chemistry Practices

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research on this compound will undoubtedly emphasize the integration of sustainable practices.

A key focus will be the use of green solvents, such as water or aqueous ethanol (B145695) mixtures, for its synthesis. nanochemres.orgrsc.orgbohrium.com The development of water-soluble catalysts and micellar catalysis systems can facilitate reactions in aqueous media, significantly reducing the reliance on volatile organic compounds. rsc.orgbohrium.com

Furthermore, exploring biocatalytic approaches for the synthesis and modification of functionalized benzaldehydes is a growing area of interest. researchgate.netnih.govresearchgate.netacs.org While direct biocatalytic synthesis of this compound may be challenging, enzymatic transformations of the aldehyde group or its precursors could offer highly selective and environmentally benign synthetic routes.

Rational Design of Derivatives for Specific Research Objectives

The versatility of this compound allows for the rational design of a wide array of derivatives with tailored properties for specific research applications.

In the field of medicinal chemistry, derivatives of this compound are being explored as potential therapeutic agents. For example, benzimidazole-based derivatives have been synthesized and investigated as inhibitors for Alzheimer's disease. mdpi.com The ability to readily modify both the aldehyde and the silylalkyne functionalities allows for the creation of diverse molecular libraries for screening against various biological targets.

The design of chromophores for nonlinear optics, such as two-photon absorption (TPA), is another promising area. researchgate.netrsc.orgresearchgate.net The extended π-conjugated system that can be constructed using the ethynyl benzaldehyde core is a key structural motif in many TPA materials. By strategically attaching electron-donating and electron-accepting groups, researchers can fine-tune the electronic properties of the molecule to maximize its TPA cross-section for applications in bioimaging and photodynamic therapy.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-trimethylsilyl ethynyl benzaldehyde, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is synthesized via Sonogashira coupling between 2-bromobenzaldehyde and trimethylsilylacetylene. Key conditions include a Pd(II)/Cu(I) catalyst system (e.g., Pd(PPh₃)₂Cl₂ and CuI), anhydrous THF or DMF as solvent, and temperatures of 50–60°C. Reaction efficiency (>69% yield) is achieved by degassing solvents to exclude oxygen and using triethylamine as a base . Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate) ensures product isolation.

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals include the aldehyde proton at δ 10.56 ppm (singlet) and trimethylsilyl (TMS) protons at δ 0.27 ppm (singlet). Coupling constants (e.g., J = 6.0–8.4 Hz for aromatic protons) confirm regioselectivity .

- IR Spectroscopy : Peaks at ~2231 cm⁻¹ (C≡C stretch) and ~1694 cm⁻¹ (aldehyde C=O stretch) validate functional groups .

- Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+Na]+ = 255.0626 for C₁₃H₁₂O₄Na) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap/water for ≥15 minutes. Use nitrile gloves and goggles.

- Ingestion : Immediate medical consultation is required. Avoid inducing vomiting.

- Storage : Store under argon at ambient temperatures to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do acid catalysis and solvent systems influence the reaction mechanisms of this compound in imine formation?